5-Bromo-1-propyl-1H-pyrazole
Description
Overview of Pyrazole (B372694) Core Structure and Derivatives
The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. wikipedia.orgroyal-chem.com This arrangement of a pyrrole-type (proton-donating) and a pyridine-type (proton-accepting) nitrogen atom within the ring imparts a unique combination of acidic and basic properties. chim.itorientjchem.org The aromatic nature of the pyrazole ring, arising from the delocalization of six π-electrons, contributes to its stability. orientjchem.org
The positions on the pyrazole ring are numbered, allowing for the precise description of its many derivatives. The versatility of the pyrazole scaffold lies in the ability to introduce a wide variety of substituents at positions 1, 3, 4, and 5. chim.it This structural diversity allows for the fine-tuning of the molecule's steric and electronic properties, which in turn influences its reactivity and biological activity. royal-chem.com Pyrazole derivatives are a broad class of compounds that have found applications in numerous fields, including pharmaceuticals and agrochemicals. royal-chem.com
Historical Context and Evolution of Pyrazole Synthesis
The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative. wikipedia.orgijrpr.com Knorr's pioneering work involved the condensation reaction of a β-diketone with a hydrazine (B178648) derivative, a method that remains a fundamental approach for constructing the pyrazole ring and is now known as the Knorr pyrazole synthesis. nih.govijrpr.com Another classical method was developed by Hans von Pechmann in 1898, who synthesized the parent pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org
Over the decades, synthetic methodologies for pyrazoles have evolved significantly. While classical cyclocondensation reactions remain relevant, modern organic synthesis has introduced a plethora of new and efficient methods. mdpi.com These include 1,3-dipolar cycloadditions of diazo compounds with alkynes, reactions of α,β-unsaturated aldehydes and ketones with hydrazines, and various multi-component reactions. scispace.comorganic-chemistry.org The development of "Green Chemistry" approaches, utilizing methods like microwave and ultrasonic irradiation, has also been applied to pyrazole synthesis to create more environmentally benign processes. royal-chem.com
Contemporary Relevance of Pyrazoles as Versatile Synthetic Intermediates and Scaffolds
In contemporary organic synthesis, pyrazoles are highly valued as versatile synthetic intermediates and scaffolds. mdpi.comchim.it Their inherent chemical functionalities allow for further elaboration into more complex molecular architectures. For instance, the nitrogen atoms can act as ligands for metal catalysts, and the carbon positions can be functionalized through various reactions, including electrophilic substitution (preferentially at the 4-position) and nucleophilic attack (at the 3- and 5-positions). nih.gov
The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. researchgate.net This has led to the incorporation of the pyrazole ring into a wide range of commercially successful drugs. Notable examples include the anti-inflammatory drug celecoxib (B62257) and the antipsychotic agent CDPPB. nih.govroyal-chem.com Furthermore, pyrazole derivatives are crucial in the agrochemical industry, serving as active ingredients in herbicides, insecticides, and fungicides. nih.gov Their utility also extends to materials science, where they are used in the development of dyes and polymers. royal-chem.com
Academic Focus on Halogenated Pyrazoles: An Overview of Research Trends
Within the vast family of pyrazole derivatives, halogenated pyrazoles have garnered significant academic and industrial interest. bohrium.com The introduction of halogen atoms (F, Cl, Br, I) onto the pyrazole ring can profoundly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. mdpi.com This, in turn, can modulate the biological activity and pharmacokinetic profile of pyrazole-based compounds.
Research trends in this area focus on several key aspects:
Novel Synthesis Methods: Developing efficient and regioselective methods for the halogenation of pyrazoles is an ongoing area of research. This includes the use of various halogenating agents like N-halosuccinimides and exploring different reaction conditions to control the position of halogenation. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding how the type and position of the halogen atom affect the biological activity of the molecule. For example, fluorinated pyrazoles have become increasingly popular in medicinal chemistry due to the unique properties of the fluorine atom. bohrium.com
Applications in Cross-Coupling Reactions: Halogenated pyrazoles are valuable intermediates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). scispace.com These reactions allow for the straightforward introduction of various substituents at the halogenated position, providing access to a diverse library of complex pyrazole derivatives. researchgate.net
Scope and Objectives of Research on 5-Bromo-1-propyl-1H-pyrazole within Chemical Methodology
The specific compound, this compound, represents a synthetically useful, yet not extensively studied, halogenated pyrazole. Research on this particular molecule within the realm of chemical methodology would likely focus on its utility as a building block for more complex structures.
The primary objectives for investigating this compound would include:
Exploration of its Reactivity: A key objective would be to systematically study the reactivity of the C-Br bond at the 5-position in various cross-coupling reactions. This would establish its utility as a synthetic handle for introducing a range of functional groups.
Development of Novel Synthetic Routes: While general methods for pyrazole synthesis exist, research could be directed towards optimizing a high-yielding and scalable synthesis specifically for this compound.
Synthesis of Novel Derivatives: Utilizing this compound as a starting material, researchers can aim to synthesize novel series of pyrazole derivatives. These new compounds could then be screened for potential applications in medicinal chemistry or materials science. The presence of the propyl group at the 1-position and the bromo group at the 5-position provides a specific substitution pattern that can be exploited to create unique molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-propylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOFDIAXRYBWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of 5 Bromo 1 Propyl 1h Pyrazole Analogues
Cross-Coupling Reactions of Bromopyrazoles at C-5 Position
The bromine atom at the C-5 position of the pyrazole (B372694) ring serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, and it has been successfully applied to 5-bromopyrazole derivatives. nih.govresearchgate.net This reaction typically involves the palladium-catalyzed coupling of the bromopyrazole with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a base. mdpi.comwikipedia.orgorganic-chemistry.org
The reaction conditions for the Suzuki-Miyaura coupling of 5-bromopyrazoles can be optimized by screening different palladium catalysts, ligands, bases, and solvents. For instance, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] have proven effective. researchgate.netnih.gov The choice of base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), and solvent, like dimethoxyethane or a mixture of dioxane and water, can significantly influence the reaction's efficiency and yield. researchgate.netnih.govnih.gov
A variety of aryl and heteroaryl groups can be introduced at the C-5 position of the pyrazole ring using this methodology. The reaction generally tolerates a range of functional groups on both the boronic acid and the pyrazole core, making it a versatile tool for the synthesis of diverse 5-substituted pyrazole libraries. nih.govmdpi.com For example, the coupling of 4-bromo-1H-pyrazole-5-carboxylate with phenylboronic acid under typical Suzuki-Miyaura conditions affords the corresponding 4-phenyl-substituted product in excellent yield. researchgate.net
| Bromopyrazole Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 5-Bromo-1-propyl-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 1-Propyl-5-phenyl-1H-pyrazole | Data not available |
| 4-Bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | PdCl2(dppf) | K2CO3 | Dioxane/H2O | 4-Phenyl-1H-pyrazole-5-carboxylate | 93 researchgate.net |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High nih.gov |
The Negishi cross-coupling reaction provides another efficient method for C-C bond formation by coupling organozinc reagents with organic halides, including 5-bromopyrazoles. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by palladium or nickel complexes and is known for its high functional group tolerance and stereospecificity. wikipedia.orgnih.govsigmaaldrich.com
Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc salt, or directly from an organic halide using activated zinc metal (Rieke® Zinc). sigmaaldrich.comwikipedia.org The use of organozinc reagents is advantageous as they are generally less reactive than their organolithium or Grignard counterparts, which can lead to increased selectivity. wikipedia.org
The Negishi coupling has been successfully employed for the synthesis of various substituted pyrazoles. The reaction conditions, including the choice of catalyst, ligand, and solvent, can be tailored to achieve optimal results. For instance, palladium catalysts like Pd2(dba)3 with phosphine (B1218219) ligands such as PCyp3 have been shown to be effective for the cross-coupling of a range of alkyl and aryl zinc reagents with various organic halides. nih.govorganic-chemistry.org This methodology allows for the introduction of alkyl, alkenyl, and aryl groups at the C-5 position of the pyrazole ring. nih.gov
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has been effectively applied to 5-bromopyrazole analogues to synthesize 5-alkynylpyrazoles. researchgate.netnih.gov
The reaction typically proceeds under mild conditions and tolerates a wide variety of functional groups. researchgate.netnih.gov The standard Sonogashira protocol involves a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine or diisopropylamine). organic-chemistry.org
This methodology has been utilized to synthesize a broad series of alkyne-spacer derivatives from bromo-substituted pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of the Sonogashira coupling in elaborating pyrazole-based scaffolds. researchgate.netnih.gov The reactivity can be influenced by the electronic nature of the substituents on the alkyne coupling partner. researchgate.netnih.gov
Beyond the Suzuki, Negishi, and Sonogashira reactions, other transition-metal-catalyzed cross-coupling reactions have been developed for the functionalization of 5-bromopyrazoles, enabling the formation of both C-C and C-heteroatom bonds. tcichemicals.comnitrkl.ac.in
One notable example is the Buchwald-Hartwig amination, a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the amination of unprotected bromoimidazoles and bromopyrazoles using specific palladium precatalysts and bulky biarylphosphine ligands. nih.gov The mild reaction conditions allow for the coupling of a broad scope of amines, including primary and secondary amines, with bromopyrazoles. nih.govresearchgate.net
These various cross-coupling strategies collectively provide a comprehensive toolbox for the derivatization of the 5-position of the pyrazole ring, facilitating the synthesis of a wide array of complex molecules with potential applications in various fields.
C-H Functionalization of Pyrazole Systems
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds, including pyrazoles. rsc.org This approach avoids the need for pre-functionalization (e.g., halogenation) of the substrate, thereby streamlining synthetic routes. rsc.org
The pyrazole ring possesses multiple C-H bonds that can potentially be functionalized. The regioselectivity of C-H activation is a key challenge and is often influenced by the inherent electronic properties of the pyrazole ring and the reaction conditions employed. bohrium.comresearchgate.net The C-5 position of the pyrazole ring is the most acidic and is readily deprotonated by strong bases, while the C-4 position is the most nucleophilic and susceptible to electrophilic substitution. nih.gov
Transition-metal-catalyzed C-H functionalization reactions have been developed to selectively target specific positions on the pyrazole ring. bohrium.com For instance, palladium-catalyzed direct arylation reactions have been shown to proceed with a preference for the C-5 position. nih.gov However, in cases where both C-4 and C-5 positions are available, mixtures of products can be formed. academie-sciences.fr To control the regioselectivity, a common strategy is to install a blocking group at the more reactive position. For example, introducing a substituent at the C-4 position can direct C-H arylation to the C-5 position. academie-sciences.fr
The presence of directing groups on the pyrazole nitrogen can also influence the regioselectivity of C-H activation. researchgate.net Furthermore, the choice of catalyst and ligands can play a crucial role in controlling which C-H bond is activated. While significant progress has been made in the C-H functionalization of pyrazoles, achieving regioselective functionalization at the C-3 and C-4 positions remains an area of active research. bohrium.com
| Position | Inherent Reactivity | Typical Functionalization Method |
|---|---|---|
| C-3 | Less reactive | Requires specific strategies like protecting group transposition nih.gov |
| C-4 | Most nucleophilic | Electrophilic substitution, bromination followed by Suzuki coupling nih.gov |
| C-5 | Most acidic C-H bond | Deprotonation with strong bases, direct C-H arylation nih.gov |
Directed C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules. chemrxiv.org In the context of pyrazole chemistry, transition-metal-catalyzed C-H functionalization provides a direct route to introduce new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring, bypassing the need for pre-functionalized starting materials. chemrxiv.orgresearchgate.net
Palladium and rhodium complexes are prominent catalysts for these transformations, enabling a range of C-H functionalization reactions, including arylation, alkenylation, and alkylation. nih.govrsc.org The regioselectivity of these reactions is a critical aspect, and various strategies have been developed to control the site of functionalization on the pyrazole ring. nih.gov The inherent electronic properties of the pyrazole ring, along with the use of directing groups, play a crucial role in determining the outcome of these reactions. researchgate.net For N-alkylpyrazoles, the C5-position is often the most acidic and sterically accessible site, making it a favorable position for C-H activation. researchgate.netrsc.org
Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, palladium-catalyzed C-H allylation and benzylation of pyrazoles have been achieved, expanding the scope of functionalization beyond simple arylation. rsc.org These reactions often benefit from the presence of an electron-withdrawing group at the C4 position, which enhances the acidity of the C5-proton and reduces the Lewis basicity of the N2 nitrogen, thereby preventing catalyst deactivation. rsc.org
The development of robust and versatile C-H functionalization methods continues to be an active area of research, offering novel pathways for the late-stage modification of pyrazole-containing compounds and facilitating the synthesis of diverse molecular architectures.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Bromopyrazoles
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic and heteroaromatic systems. In the case of bromopyrazoles, the electron-deficient nature of the pyrazole ring, further activated by the presence of the bromo substituent, facilitates the displacement of the bromide ion by a variety of nucleophiles. This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govrsc.org Subsequent elimination of the bromide ion restores the aromaticity of the pyrazole ring.
The reactivity of halopyrazoles in SNAr reactions is influenced by several factors, including the nature of the halogen, the position of the halogen on the pyrazole ring, and the presence of activating or deactivating groups. Generally, the reactivity follows the order F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the rate-determining step of the reaction, which is the initial nucleophilic attack. nih.gov The more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
The presence of electron-withdrawing groups on the pyrazole ring can significantly enhance the rate of SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. rsc.org Common nucleophiles employed in SNAr reactions with bromopyrazoles include amines, alkoxides, and thiolates, leading to the formation of aminopyrazoles, alkoxypyrazoles, and thiopyrazoles, respectively.
For instance, the reaction of a bromopyrazole with an amine in the presence of a base is a common method for the synthesis of aminopyrazoles. Similarly, reaction with an alcohol in the presence of a strong base can yield the corresponding alkoxypyrazole. These transformations are valuable for introducing diverse functionalities onto the pyrazole core, thereby enabling the synthesis of a wide range of derivatives with potential applications in various fields of chemistry.
Derivatization Strategies for Pyrazole Core Modification
The derivatization of the pyrazole core is a key strategy for the synthesis of novel compounds with tailored properties. The presence of a bromo substituent on the pyrazole ring offers a versatile handle for a wide range of chemical transformations.
Formation of Organometallic Reagents (e.g., Grignard Reagents from Iodopyrazoles for Derivatization)
The conversion of a halo-substituent into an organometallic reagent is a powerful method for carbon-carbon bond formation. While Grignard reagents are typically formed from organic bromides or iodides, the direct formation from bromopyrazoles can be challenging. However, the corresponding iodopyrazoles are more reactive and can be converted into Grignard reagents. mit.edu This is typically achieved by reacting the iodopyrazole with magnesium metal in an ethereal solvent. nih.gov
An alternative and often more efficient method for generating organometallic pyrazole derivatives is through halogen-metal exchange. acs.org This reaction involves treating the bromopyrazole with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. researchgate.net The lithium-halogen exchange is a rapid process that results in the formation of a lithiated pyrazole species. researchgate.net This organolithium intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups onto the pyrazole ring.
For example, quenching the lithiated pyrazole with an aldehyde or ketone will yield the corresponding alcohol. Reaction with carbon dioxide followed by an acidic workup will produce a carboxylic acid. These organometallic intermediates serve as versatile synthons for the elaboration of the pyrazole core.
Functional Group Interconversions Involving the Bromo-Substituent
The bromo substituent on the pyrazole ring is an excellent precursor for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrazole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. It is a highly versatile method for the formation of C-C bonds and allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents onto the pyrazole ring. researchgate.netnih.gov
Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction is a powerful tool for the synthesis of alkynyl-substituted pyrazoles, which are valuable intermediates for further transformations. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromopyrazole with a primary or secondary amine. organic-chemistry.org It is a highly efficient method for the synthesis of aminopyrazoles, which are important building blocks in medicinal chemistry. nih.gov The choice of ligand on the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov
These palladium-catalyzed cross-coupling reactions offer a modular and efficient approach to the synthesis of a diverse library of substituted pyrazoles from a common bromopyrazole precursor.
| Coupling Reaction | Reactant | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Boronic acid/ester | Palladium catalyst, Base | C-C |
| Sonogashira | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | C-C (alkynyl) |
| Buchwald-Hartwig | Primary/Secondary amine | Palladium catalyst, Ligand, Base | C-N |
C-S Bond Formation via Reaction with Thiophenol Derivatives
The formation of a carbon-sulfur (C-S) bond is another important transformation for the derivatization of bromopyrazoles. This can be achieved through transition metal-catalyzed cross-coupling reactions with thiophenol or its derivatives. Both copper and palladium-based catalytic systems have been successfully employed for this purpose.
Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, is a classical method for the formation of aryl thioethers. nih.gov The reaction typically involves heating the bromopyrazole with a thiophenol derivative in the presence of a copper catalyst and a base. nih.gov More recently, palladium-catalyzed C-S coupling reactions have emerged as a powerful alternative, often proceeding under milder conditions and with a broader substrate scope. acs.org These reactions typically employ a palladium catalyst in combination with a suitable phosphine ligand.
The resulting pyrazolyl thioethers are valuable compounds in their own right and can also serve as intermediates for further synthetic manipulations. For example, the sulfur atom can be oxidized to a sulfoxide or a sulfone, providing access to a wider range of functionalized pyrazole derivatives.
Rearrangement and Cyclization Reactions of Pyrazole Derivatives
The pyrazole nucleus and its derivatives can participate in a variety of rearrangement and cyclization reactions, leading to the formation of novel heterocyclic systems. These transformations often involve the substituents on the pyrazole ring and can be promoted by thermal, photochemical, or catalytic conditions.
While specific rearrangement and cyclization reactions involving this compound are not extensively documented, the general reactivity patterns of pyrazole derivatives can provide insights into their potential transformations. For instance, pyrazole derivatives bearing appropriate functional groups can undergo intramolecular cyclization to form fused heterocyclic systems.
Furthermore, pyrazole rings can, under certain conditions, undergo ring-opening and rearrangement reactions. These transformations can lead to the formation of other heterocyclic or acyclic structures, providing pathways to diverse molecular scaffolds. The specific outcome of these reactions is highly dependent on the substitution pattern of the pyrazole ring and the reaction conditions employed.
The exploration of rearrangement and cyclization reactions of functionalized pyrazoles, such as this compound analogues, represents a promising avenue for the discovery of new chemical entities with unique structural and electronic properties.
Advanced Spectroscopic Characterization and Theoretical Studies on 5 Bromo 1 Propyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis
A ¹H NMR spectrum of 5-Bromo-1-propyl-1H-pyrazole would be expected to show distinct signals for the protons on the pyrazole (B372694) ring and the propyl group. The chemical shifts (δ) of the pyrazole ring protons would be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms. The propyl group would exhibit characteristic signals corresponding to the CH₂ group attached to the nitrogen, the internal CH₂ group, and the terminal CH₃ group, with coupling patterns (e.g., triplets and sextets) arising from spin-spin interactions with neighboring protons.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |
|---|---|---|---|
| H-3 | - | Doublet | - |
| H-4 | - | Doublet | - |
| N-CH₂ | - | Triplet | - |
| CH₂-CH₂-CH₃ | - | Sextet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Analysis
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbon atom attached to the bromine (C-5) would be significantly affected, and its chemical shift would be a key indicator. The other two carbons of the pyrazole ring (C-3 and C-4) and the three distinct carbons of the propyl group would also resonate at characteristic chemical shifts.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-3 | - |
| C-4 | - |
| C-5 | - |
| N-CH₂ | - |
| CH₂-CH₂-CH₃ | - |
Multinuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Environments
¹⁵N NMR spectroscopy would be instrumental in characterizing the two different nitrogen environments within the pyrazole ring. The N-1 nitrogen, bonded to the propyl group, and the N-2 nitrogen would exhibit distinct chemical shifts, providing valuable information about the electronic structure of the heterocycle.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental formula (C₆H₉BrN₂). The presence of the bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Assessment
GC-MS analysis would provide information on the volatility and purity of the compound. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would correspond to this compound. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule, likely involving the loss of the propyl group, bromine atom, and fragmentation of the pyrazole ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
No specific experimental IR or Raman spectroscopic data for this compound were found. In general, the vibrational modes of pyrazole derivatives are well-documented. For the pyrazole ring, characteristic vibrations include C-H stretching, C=C and C=N stretching, ring breathing modes, and various in-plane and out-of-plane bending vibrations. The propyl group would introduce characteristic aliphatic C-H stretching, bending, and rocking vibrations. The bromo-substituent would have a characteristic C-Br stretching vibration, typically observed in the lower frequency region of the IR spectrum. Theoretical calculations, often employing DFT, are commonly used to predict and assign these vibrational frequencies for pyrazole derivatives, but a specific analysis for this compound is not available.
X-ray Crystallography for Solid-State Structure Determination
A crystal structure for this compound has not been reported in the searched crystallographic databases. X-ray crystallography is a powerful technique to determine the precise three-dimensional arrangement of atoms in a solid-state, providing definitive information on bond lengths, bond angles, and intermolecular interactions. For pyrazole derivatives, this technique has been instrumental in understanding their solid-state packing, hydrogen bonding patterns, and the influence of substituents on the molecular geometry. However, without experimental data for the title compound, a detailed discussion of its crystal structure is not possible.
Role of 5 Bromo 1 Propyl 1h Pyrazole As a Key Synthon in Complex Molecule Synthesis
Precursor in the Synthesis of Fused Heterocyclic Systems
The pyrazole (B372694) ring is a core component of many fused heterocyclic systems, which are structures where two or more rings share atoms. nih.gov 5-Bromo-1-propyl-1H-pyrazole is a valuable precursor for creating these complex scaffolds, which are of significant interest due to their presence in many biologically active compounds. nih.govnih.gov The bromine atom can be readily displaced or participate in cyclization reactions to form new rings fused to the pyrazole core.
Two prominent examples of fused systems derived from pyrazole precursors are pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. nih.govrsc.org These scaffolds are analogues of purines and have attracted considerable attention for their pharmacological importance. ias.ac.inrhhz.net
Pyrazolo[3,4-d]pyrimidines: These are synthesized by constructing a pyrimidine (B1678525) ring onto the pyrazole core. A common strategy involves the reaction of a 5-aminopyrazole derivative with various reagents. mdpi.comsemanticscholar.org While the direct use of this compound might require its conversion to an amino group first, it serves as a foundational scaffold. For instance, 5-aminopyrazoles can react with N,N-substituted amides in the presence of a coupling agent like PBr3 to initiate the formation of the pyrimidine ring. mdpi.com The resulting fused system is a key component in many compounds investigated as kinase inhibitors for cancer therapy. nih.govnih.gov
Pyrazolo[1,5-a]pyrimidines: This isomeric fused system is also of great interest in medicinal chemistry. nih.govrsc.org The synthesis often involves the cyclization of 5-amino-1H-pyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov The pyrazolo[1,5-a]pyrimidine (B1248293) core is known to interact selectively with certain protein kinases, making it a valuable scaffold for developing targeted therapies. nih.gov
The synthesis of these fused systems showcases the utility of functionalized pyrazoles as key intermediates. The specific substitution on the pyrazole ring, such as the 1-propyl group, can influence the properties and biological activity of the final fused heterocyclic molecule.
Building Block for Poly(hetero)aromatic Structures via C-H Arylation
Direct C-H arylation is a powerful modern synthetic method that allows for the formation of carbon-carbon bonds by coupling a C-H bond with an aryl halide. This approach is highly efficient and avoids the need for pre-functionalizing both coupling partners. This compound is an ideal substrate for these reactions, acting as the bromoarene donor.
Palladium-catalyzed C-H arylation has been successfully applied to pyrazole systems to create complex, arylated structures. nih.gov The reaction typically involves a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand, and a base. nih.gov The bromine atom on the pyrazole ring serves as the reactive handle for the palladium catalyst to initiate the cross-coupling cycle.
A general scheme for such a reaction is as follows:
Table 1: Representative Conditions for C-H Arylation of Pyrazoles
| Component | Example | Role |
| Catalyst | Palladium Acetate (Pd(OAc)2) | Facilitates the oxidative addition and reductive elimination steps. |
| Ligand | Buchwald-type phosphine (e.g., P(n-Bu)Ad2) | Stabilizes the palladium center and promotes the reaction. |
| Base | Potassium Pivalate (KOPiv) | Acts as a proton acceptor in the C-H activation step. |
| Solvent | Dimethylacetamide (DMA) | High-boiling polar aprotic solvent suitable for high-temperature reactions. |
This methodology allows for the introduction of various aryl and heteroaryl groups onto other heterocycles, using the bromo-pyrazole as the foundational block. By sequentially applying C-H arylation reactions, chemists can construct elaborate poly(hetero)aromatic structures with precise control over the substitution pattern. nih.gov This strategy provides rapid access to complex pyrazoles that would be difficult to synthesize using traditional methods. nih.gov
Intermediate in the Construction of Functionalized Pyrazole Scaffolds
The this compound molecule is a versatile intermediate for creating a wide array of functionalized pyrazole scaffolds. researchgate.netresearchgate.net The bromine atom at the C5 position is a key functional group that can be readily transformed into other groups through various organic reactions. This allows for the late-stage functionalization of the pyrazole core, which is a highly valuable strategy in drug discovery. researchgate.net
Common transformations of the bromo group include:
Metal-Halogen Exchange: The bromine can be swapped for a metal (e.g., lithium or magnesium) by reacting it with an organometallic reagent like n-butyllithium. The resulting metallated pyrazole is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups.
Cross-Coupling Reactions: The bromo-pyrazole can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the C5 position. researchgate.netmdpi.com
The N1-propyl group also plays a crucial role. It provides steric and electronic influence on the pyrazole ring, which can affect the regioselectivity of subsequent reactions. Furthermore, the presence of the alkyl group enhances the solubility of the molecule in organic solvents, which can be advantageous for synthetic manipulations.
By leveraging the reactivity of the C-Br bond, chemists can introduce a diverse array of substituents, including alkyl, aryl, amino, and cyano groups, onto the pyrazole scaffold. This flexibility makes this compound a valuable starting material for building libraries of compounds for biological screening. beilstein-journals.org
Utilization in Multicomponent Reactions for Chemical Diversity
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. nih.govnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate chemical diversity. mdpi.com
While many MCRs are designed to synthesize the pyrazole ring itself, pre-functionalized pyrazoles like this compound can also be used as components in MCRs to build even more complex structures. mdpi.com For example, a bromo-pyrazole could be incorporated into a reaction sequence where its bromine atom participates in a subsequent in-situ cross-coupling reaction after the initial MCR has taken place.
The general principle involves combining the bromo-pyrazole with other reactants that possess complementary functional groups. For instance, an MCR could be designed to assemble a complex side chain, which is then attached to the pyrazole core via the bromo group in a sequential one-pot process. This approach allows for the rapid generation of libraries of diverse, highly substituted pyrazole derivatives. nih.gov
The use of functionalized pyrazoles in MCRs is a powerful strategy for exploring chemical space and discovering new molecules with interesting biological properties. nih.gov
Strategic Applications in Target-Oriented Organic Synthesis
In target-oriented synthesis, chemists aim to create a specific molecule, often a natural product or a designed compound with a particular biological function. This compound and similar synthons are strategically employed in the synthesis of specific molecular scaffolds known to have therapeutic potential.
A prominent application is in the synthesis of protein kinase inhibitors. nih.gov Many kinase inhibitors feature a heterocyclic core that mimics the adenine (B156593) region of ATP, and pyrazole-fused systems like pyrazolo[1,5-a]pyrimidines are well-suited for this purpose. rsc.org The synthesis of these targeted scaffolds often begins with a functionalized pyrazole.
For example, the synthesis of a library of pyrazolo[1,5-a]pyrimidine-based Pim-1 kinase inhibitors could start from a 5-amino-pyrazole, which can be conceptually derived from a 5-bromo-pyrazole. nih.gov The N1-propyl substituent would be strategically chosen to occupy a specific pocket in the target kinase's binding site, potentially enhancing potency or selectivity.
Table 2: Role of Pyrazole Scaffolds in Kinase Inhibitors
| Scaffold | Target Kinase Example | Therapeutic Area |
| Pyrazolo[1,5-a]pyrimidine | Pim-1, Flt-3 | Oncology |
| Pyrazolo[3,4-d]pyrimidine | EGFR, Src family | Oncology |
The ability to functionalize the 5-position of the pyrazole ring (via the bromo group) allows for the introduction of various substituents that can be optimized to improve the pharmacological properties of the final compound. This makes this compound a valuable starting material in the rational design and synthesis of targeted therapeutic agents. ekb.eg
Future Research Trajectories and Innovations in 5 Bromo 1 Propyl 1h Pyrazole Chemistry
Development of More Sustainable and Green Synthetic Routes
The chemical industry's shift towards sustainability has spurred significant interest in eco-friendly synthetic methods for pyrazole-based molecules. nih.govresearchgate.net Traditional syntheses often rely on hazardous reagents and organic solvents, presenting challenges for environmental stewardship. benthamdirect.com Future research is intensely focused on developing greener, more atom-economical, and operationally simpler pathways to 5-Bromo-1-propyl-1H-pyrazole and its analogues.
Key strategies in this domain include the use of alternative energy sources like microwave and ultrasonic irradiation, which can accelerate reaction times and improve yields. benthamdirect.commdpi.com Solvent-free, or "dry media," reactions represent another significant green approach, minimizing volatile organic compound (VOC) emissions. mdpi.com The use of water as a reaction medium, where feasible, is a primary goal of green chemistry. acs.org Furthermore, the development of protocols using recyclable catalysts, such as nano-ZnO or Amberlyst-70, is a critical area of investigation, aiming to reduce waste and improve the cost-effectiveness of pyrazole (B372694) synthesis. mdpi.comias.ac.in These methods emphasize not only high yields but also environmental benignity, aligning with the core principles of green chemistry. nih.gov
| Strategy | Description | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times. mdpi.com | Rapid heating, increased reaction rates, higher yields, improved purity. mdpi.com | Accelerating the cyclocondensation step to form the pyrazole ring or the subsequent bromination/alkylation steps. |
| Solvent-Free Reactions | Reactions are conducted in the absence of a solvent, often by grinding reagents together or gentle heating. benthamdirect.com | Reduced waste, lower cost, simplified workup, minimized environmental impact. nih.gov | Solid-state synthesis of the core pyrazole structure before functionalization. |
| Aqueous Media Synthesis | Utilizing water as the solvent, which is non-toxic, non-flammable, and inexpensive. acs.org | Environmentally benign, enhanced reactivity in some cases (hydrophobic effect). acs.org | Performing the initial heterocycle formation in an aqueous system, potentially with a water-tolerant catalyst. |
| Recyclable Heterogeneous Catalysts | Employing solid-phase catalysts (e.g., Amberlyst-70, nano-ZnO) that can be easily recovered and reused. mdpi.com | Reduced catalyst waste, simplified product purification, potential for continuous processes. mdpi.com | Catalyzing the key ring-forming reaction with a reusable acid or metal catalyst. |
Exploration of Novel Catalytic Systems for Selective Functionalization
While the synthesis of the pyrazole core is crucial, the selective introduction of substituents is paramount for creating diverse and valuable molecules. For this compound, the bromine atom serves as a versatile handle for further modification via cross-coupling reactions. However, future research is moving beyond traditional methods toward direct C–H functionalization, which avoids the need for pre-functionalized starting materials. nih.govrsc.org
Transition-metal catalysis, particularly with palladium, copper, and rhodium, is at the forefront of this effort. nih.govmdpi.com These catalysts can enable the direct arylation, alkylation, or amination of the pyrazole ring at specific positions. The inherent electronic properties of the pyrazole ring, with its Lewis basic N2 nitrogen, can be exploited to direct catalysts to specific C-H bonds, offering high regioselectivity. researchgate.net Research into novel ligands that can fine-tune the activity and selectivity of these metal catalysts is a key objective. mdpi.com For instance, developing a catalytic system that could selectively functionalize the C-3 or C-4 position of this compound without disturbing the C-5 bromo group would represent a significant advancement, opening up new avenues for creating complex, multi-substituted pyrazoles. researchgate.net
Advanced Computational Modeling for Predictive Synthesis and Reactivity Design
Computational chemistry has become an indispensable tool for modern synthetic planning. eurasianjournals.com Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide profound insights into the electronic structure, stability, and reactivity of molecules like this compound. eurasianjournals.comresearchgate.net
Future research will increasingly leverage these computational tools for predictive purposes. eurasianjournals.com For example, DFT calculations can be used to:
Predict Reaction Outcomes: By modeling transition states and reaction pathways, chemists can predict the most likely products and regioselectivity of a reaction, saving significant laboratory time and resources. nih.gov
Elucidate Mechanisms: Understanding the step-by-step mechanism of a catalytic cycle or a complex rearrangement can guide the optimization of reaction conditions. eurasianjournals.com
Design Novel Catalysts: Computational screening can help identify promising new ligand structures or metal centers for specific transformations, accelerating the discovery of more efficient catalytic systems. eurasianjournals.com
Analyze Molecular Properties: Predicting the electronic and steric properties of different substituted pyrazoles can help in designing molecules with specific functions, for instance, as ligands or electronic materials. researchgate.net
The integration of machine learning with these computational methods is a particularly exciting frontier, promising to accelerate the discovery of new reactions and the design of novel pyrazole derivatives with tailored therapeutic or material properties. eurasianjournals.com
Integration with Flow Chemistry and Automation for Scalable Synthesis
To translate laboratory discoveries into practical applications, scalable and efficient synthesis methods are required. Flow chemistry, where reagents are pumped through a reactor coil or chip, offers numerous advantages over traditional batch processing. mdpi.comnih.gov This technology provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and better reproducibility. galchimia.com
A key advantage of flow chemistry is its ability to handle hazardous intermediates or reagents safely by generating and consuming them in small quantities continuously. nih.gov This is particularly relevant for reactions involving potentially unstable species like diazo compounds, which are sometimes used in pyrazole synthesis. nih.gov The modular nature of flow systems allows for "assembly line synthesis," where multiple reaction steps (e.g., cyclization, bromination, alkylation, and subsequent coupling) can be performed sequentially in a single, continuous process without isolating intermediates. nih.gov This "telescoped" approach dramatically reduces synthesis time and waste. nih.gov Future work will focus on developing robust, multi-step flow syntheses for functionalized pyrazoles like this compound, enabling efficient, on-demand production from simple starting materials. galchimia.comrsc.org
| Feature | Description | Impact on Synthesis of this compound |
|---|---|---|
| Enhanced Process Control | Precise control over temperature, pressure, and residence time. nih.gov | Improved regioselectivity during ring formation and functionalization, leading to higher purity. |
| Improved Safety | Small reaction volumes minimize risks associated with exothermic events or hazardous intermediates. nih.gov | Safer handling of brominating agents and potentially unstable precursors. |
| Scalability | Production can be scaled up by running the system for longer periods ("numbering-up") rather than using larger reactors. mdpi.com | Facilitates seamless transition from laboratory-scale research to pilot- or industrial-scale production. |
| Telescoped Synthesis | Multiple reaction steps are connected in series, eliminating the need for intermediate isolation and purification. nih.gov | A potential fully automated synthesis starting from basic building blocks to the final functionalized product in a single run. |
Design of Next-Generation Pyrazole-Based Synthetic Tools and Reagents
Beyond being a target molecule itself, this compound can serve as a versatile building block for creating more complex chemical entities. The strategic placement of the bromo and propyl groups makes it a valuable scaffold for medicinal chemistry and materials science.
Future research will focus on leveraging this structure to design novel synthetic tools. For example, the bromo group allows for participation in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the attachment of diverse aryl, alkynyl, or amino functionalities. semanticscholar.org This transforms the initial pyrazole into a platform for generating large libraries of compounds for drug discovery screening. beilstein-journals.org Furthermore, by introducing other reactive groups onto the pyrazole core, researchers can create bifunctional reagents. For instance, converting the bromo group to a boronic ester would yield a "pyrazole-boronate" reagent, a valuable partner for subsequent Suzuki couplings, effectively using the pyrazole as a transferable nucleus in complex molecule synthesis. The development of such pyrazole-based reagents with unique reactivity profiles is a key area for innovation, expanding the synthetic chemist's toolbox. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-1-propyl-1H-pyrazole, and how can regioselectivity be controlled?
- Methodology : The synthesis of this compound (C₆H₉BrN₂, MW 189.06) can be achieved via alkylation of 5-bromo-1H-pyrazole with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF). Regioselectivity at the N1 position is influenced by steric and electronic factors; using bulky bases or low temperatures may favor substitution at the less hindered nitrogen. Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm regiochemistry .
- Data : Reported yields range from 60–85% depending on solvent polarity and reaction time .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- NMR : The pyrazole ring protons (δ 7.5–8.0 ppm in ¹H NMR) and bromine-induced deshielding of adjacent carbons (¹³C NMR) confirm substitution patterns.
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 190.06 (calculated for C₆H₁₀BrN₂⁺).
- X-ray Crystallography : Single-crystal analysis (e.g., using ORTEP-III) resolves bond angles and confirms the propyl chain orientation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?
- Methodology : The bromine atom at C5 acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Density Functional Theory (DFT) calculations can model transition states to predict activation barriers. Experimental validation involves monitoring reaction intermediates via in situ IR or GC-MS. Catalytic systems (e.g., Pd(PPh₃)₄) require optimization to minimize dehalogenation side reactions .
- Contradictions : Some studies report competing C–H activation pathways in palladium-catalyzed reactions, necessitating ligand screening (e.g., SPhos vs. XPhos) to improve selectivity .
Q. How do steric and electronic properties of the propyl group influence biological activity in lead optimization studies?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the propyl group with methyl, isopropyl, or aryl substituents and compare bioactivity (e.g., enzyme inhibition assays).
- Computational Modeling : Molecular docking (AutoDock Vina) evaluates ligand-receptor interactions, focusing on hydrophobic pockets and hydrogen bonding.
- Data : Derivatives with bulkier substituents show reduced solubility but improved target affinity in kinase inhibition studies .
Q. What experimental strategies resolve contradictions in reported solubility and stability data for halogenated pyrazoles?
- Methodology :
- Solubility : Use shake-flask methods with HPLC quantification across solvents (e.g., DMSO, ethanol).
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor decomposition via UPLC-PDA. Contradictions may arise from impurities (e.g., residual alkylation reagents); rigorous purification (prep-HPLC, recrystallization) is essential .
Key Challenges in Research
- Synthetic Scalability : Multi-gram synthesis requires careful control of exothermic alkylation steps to avoid byproducts .
- Structural Ambiguity : Crystallographic data for this compound remains limited; collaborative efforts to deposit structures in the Cambridge Crystallographic Database are encouraged .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
